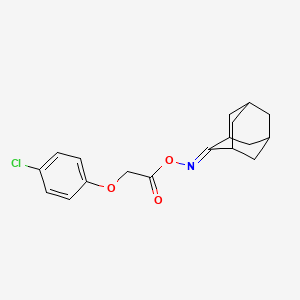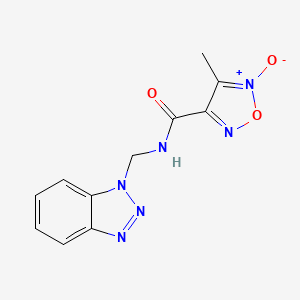![molecular formula C17H17NO3S2 B5594234 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5594234.png)
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid is a complex organic compound that features a thiophene ring, a cycloheptathiophene ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid, typically involves several key reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes. These methods may include the use of microwave irradiation to enhance reaction rates and yields . Additionally, environmentally sustainable strategies, such as the use of elemental sulfur and potassium tert-butoxide, have been developed to produce thiophene derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thiophene ring and the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring system can participate in various biochemical interactions, including binding to enzymes and receptors . These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid is unique due to its combination of a thiophene ring and a cycloheptathiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c19-14(9-8-11-5-4-10-22-11)18-16-15(17(20)21)12-6-2-1-3-7-13(12)23-16/h4-5,8-10H,1-3,6-7H2,(H,18,19)(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEDHKBDOFWBFB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(3-Chlorophenoxy)acetamido]benzamide](/img/structure/B5594157.png)
![Methyl 2-[2-(4-bromophenyl)acetamido]benzoate](/img/structure/B5594160.png)
![5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5594165.png)
![(NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]hydroxylamine](/img/structure/B5594166.png)

![(4aR,7aS)-1-ethyl-4-[(2-propylsulfanylpyrimidin-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594191.png)


![(4aR,7aS)-1-(cyclopropylmethyl)-4-[(3-pyrazol-1-ylphenyl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594208.png)
![2-cyclopentyl-N-({(2S,4S)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-fluoropyrrolidin-2-yl}methyl)acetamide](/img/structure/B5594213.png)
![6-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5594219.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5594226.png)
![3-{2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5594232.png)

